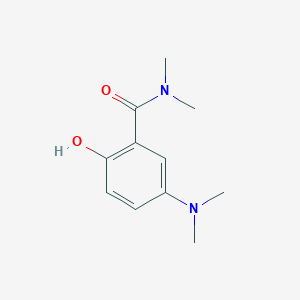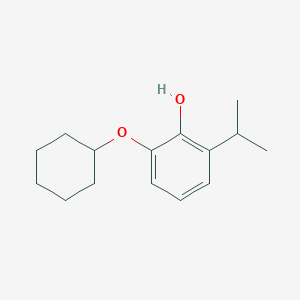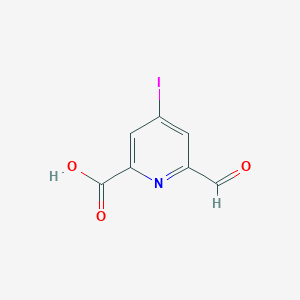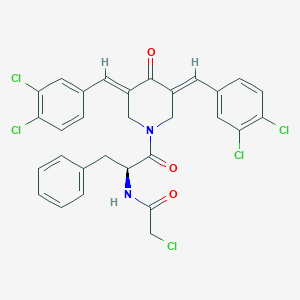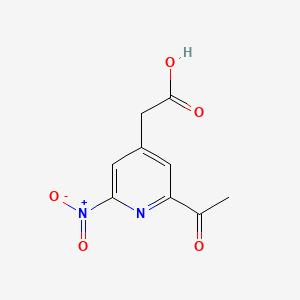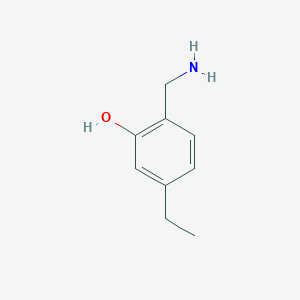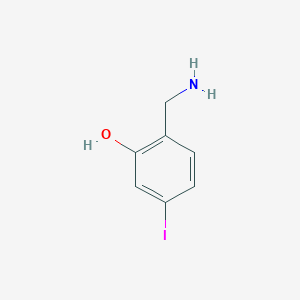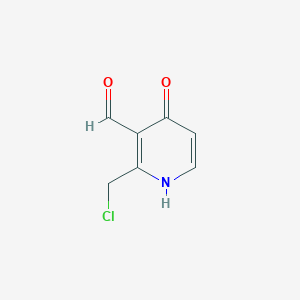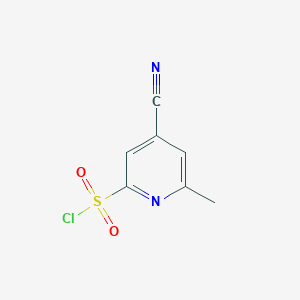![molecular formula C13H24KNO10S3 B14854571 potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucoalyssin is a naturally occurring compound belonging to the glucosinolate family, which are sulfur-containing secondary metabolites predominantly found in cruciferous plants like broccoli, cabbage, and mustard. Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits, including anti-carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glucoalyssin can be synthesized through the hydrolysis of its precursor glucosinolates by the enzyme myrosinase. This enzyme catalyzes the conversion of glucosinolates to isothiocyanates, nitriles, or thiocyanates, depending on the reaction conditions .
Industrial Production Methods
Industrial production of glucoalyssin involves the extraction of glucosinolates from cruciferous plants followed by enzymatic hydrolysis. The extraction process typically employs solvents like methanol or water, and the hydrolysis is carried out under controlled pH and temperature conditions to maximize yield .
Análisis De Reacciones Químicas
Types of Reactions
Glucoalyssin undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in glucoalyssin can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different biological activities .
Aplicaciones Científicas De Investigación
Glucoalyssin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of glucosinolates and their derivatives.
Biology: Glucoalyssin and its hydrolysis products are studied for their role in plant defense mechanisms and their interactions with herbivores and pathogens.
Medicine: The anti-carcinogenic properties of glucoalyssin and its derivatives are being explored for potential use in cancer prevention and treatment.
Industry: Glucoalyssin is used in the food industry as a natural preservative and in agriculture as a biopesticide .
Mecanismo De Acción
Glucoalyssin exerts its effects primarily through its hydrolysis products, such as isothiocyanates. These compounds can induce the expression of detoxifying enzymes, inhibit the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. The molecular targets include the Nrf2 transcription factor, caspases, and various signaling pathways involved in inflammation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Glucobrassicin
- Gluconapin
- Glucoraphanin
- Sinigrin
Uniqueness
Glucoalyssin is unique due to its specific sulfur-containing side chain, which imparts distinct chemical reactivity and biological activity. Compared to other glucosinolates, glucoalyssin has shown higher thermal sensitivity and different hydrolysis product profiles, making it particularly interesting for research in food science and medicine .
Propiedades
Fórmula molecular |
C13H24KNO10S3 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate |
InChI |
InChI=1S/C13H25NO10S3.K/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13;/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22);/q;+1/p-1/b14-9+;/t8-,10-,11+,12-,13+,26?;/m1./s1 |
Clave InChI |
IDHRWXFHZJPKQK-ZJIQKBCQSA-M |
SMILES isomérico |
CS(=O)CCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canónico |
CS(=O)CCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



